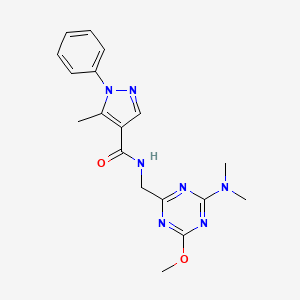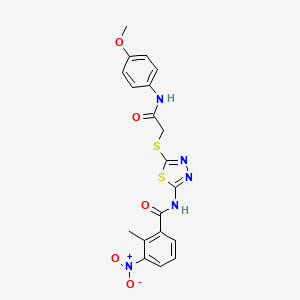![molecular formula C13H11Cl2N3O B2540510 3,4-dichloro-N-[(6-méthylpyrimidin-4-yl)méthyl]benzamide CAS No. 2177365-55-6](/img/structure/B2540510.png)
3,4-dichloro-N-[(6-méthylpyrimidin-4-yl)méthyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related N-substituted benzamide derivatives has been explored in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and their cardiac electrophysiological activity have been described, indicating the potential for these compounds to act as selective class III agents in cardiac applications . Additionally, the synthesis of substituted benzamide derivatives with anti-microbial activity has been reported, suggesting a method for the introduction of pyrimidinyl groups into the benzamide framework . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic and computational techniques. For example, a novel benzamide compound's structure was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations, providing insights into the geometric and electronic properties of such molecules . This approach could be applied to determine the molecular structure of "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" and predict its reactivity and stability.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the pyrimidinyl group. The chlorination of dihydropyrimidinones using (dichloroiodo)benzene has been studied, demonstrating regioselective chlorination at specific positions . This suggests that the dichloro groups in "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" could play a significant role in its chemical reactivity, potentially affecting its interactions with biological targets or other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be quite diverse, depending on their molecular structure. For instance, pyridyl substituted benzamides have been shown to exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, which could be relevant for material science applications . Similarly, the physical properties such as solubility, melting point, and stability of "3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide" would need to be characterized to understand its potential applications fully.
Applications De Recherche Scientifique
- Des chercheurs ont exploré les propriétés anticancéreuses de ce composé. Il peut inhiber des voies spécifiques impliquées dans la croissance tumorale et la métastase. Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et son potentiel en tant qu'agent thérapeutique contre le cancer .
- La structure du composé suggère qu'il pourrait agir comme un inhibiteur de kinase. Les kinases jouent un rôle crucial dans la signalisation cellulaire et la régulation. Il est essentiel d'étudier sa sélectivité et son efficacité contre des kinases spécifiques pour le développement de médicaments .
- Certaines études indiquent que ce composé possède des propriétés anti-inflammatoires. Il peut moduler les réponses immunitaires et réduire l'inflammation. Les chercheurs s'intéressent à comprendre son impact sur les voies inflammatoires .
- Compte tenu des défis de santé mondiaux en cours, la recherche antivirale reste cruciale. Les scientifiques ont étudié si ce composé présentait une activité antivirale contre des virus spécifiques. Son potentiel en tant que nouvel agent antiviral mérite d'être étudié plus avant .
- Les maladies neurodégénératives sont une préoccupation importante. Des recherches préliminaires suggèrent que ce composé pourrait avoir des effets neuroprotecteurs. Il pourrait potentiellement atténuer les dommages neuronaux et améliorer les fonctions cognitives .
- Des approches computationnelles et la modélisation moléculaire ont été utilisées pour explorer les interactions du composé avec des cibles biologiques. Les chercheurs visent à optimiser sa structure pour des applications spécifiques, telles que la conception de nouveaux médicaments ou de sondes .
Potentiel anticancéreux
Inhibiteur de kinase
Activité anti-inflammatoire
Recherche antivirale
Effets neuroprotecteurs
Biologie chimique et conception de médicaments
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidines, which are key structural fragments of this compound, are often associated with antiviral agents .
Mode of Action
The compound may undergo a process known as the dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of new compounds with potentially different biological activities.
Biochemical Pathways
Given the potential antiviral properties associated with pyrimidine structures , it’s possible that this compound could interact with viral replication pathways.
Result of Action
Compounds with similar pyrimidine structures have been associated with antiviral activity , suggesting that this compound could potentially inhibit viral replication or other related processes.
Orientations Futures
The future directions for research on “3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” and similar compounds could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . These compounds could also be explored for their potential in a wide range of clinical applications .
Propriétés
IUPAC Name |
3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)9-2-3-11(14)12(15)5-9/h2-5,7H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKNFBIOFLWRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2540436.png)


![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)
![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)
![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)
![2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2540447.png)
